

# GSK9311 vs GSK6853 potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **GSK9311**

Cat. No.: S529519

[Get Quote](#)

## Quantitative Data Comparison

The table below summarizes the key experimental data for GSK6853 and **GSK9311**, highlighting their significant difference in potency.

| Property                                           | GSK6853                                                                                                                  | GSK9311                                                           |
|----------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|
| Primary Role                                       | Potent chemical probe for BRPF1 [1]                                                                                      | Less active analog; negative control [1] [2]                      |
| BRPF1 Potency (IC <sub>50</sub> / K <sub>D</sub> ) | IC <sub>50</sub> = 8 nM (TR-FRET); K <sub>D</sub> = 0.3 nM (Bromoscan); Cellular IC <sub>50</sub> = 20 nM (NanoBRET) [1] | pIC <sub>50</sub> = 6.0 (approx. 1 μM) [2] [3]                    |
| Selectivity                                        | >1,600-fold over 48 other bromodomains [1]                                                                               | Less active against BRPF1 and BRPF2 (pIC <sub>50</sub> = 4.3) [2] |
| Recommended Cellular Use                           | ≤1 μM to minimize off-target effects [1]                                                                                 | Used to rule out off-target effects [4]                           |

## Experimental Evidence & Protocols

The potency data for these compounds is derived from established biochemical and cellular assays.

- **Biochemical Binding Assays (TR-FRET & BromoScan):** These assays quantify the direct binding of the inhibitor to the purified BRPF1 bromodomain. In TR-FRET, GSK6853 showed an  $IC_{50}$  of 8 nM, while a binding assay (BromoScan) determined its dissociation constant ( $K_D$ ) to be a very tight 0.3 nM [1].
- **Cellular Target Engagement (NanoBRET):** This assay evaluates the ability of the compound to engage with its target in a live-cell context. It measures the displacement of BRPF1 from histones within the cell. GSK6853 demonstrated potent cellular activity with an  $IC_{50}$  of 20 nM in this system [1].
- **Functional Cellular Assays (CCK-8 & Colony Formation):** To study the phenotypic effects of BRPF1 inhibition, researchers treat cancer cells (e.g., NSCLC lines A549 and H1975) with GSK6853. **Cell viability** is measured using a **CCK-8 assay**, where the reagent is added to treated cells and absorbance is read at 450nm. **Clonogenic survival** is assessed via a **colony formation assay**, where treated cells are cultured for 10-14 days, then colonies are fixed, stained, and counted [5]. These assays confirmed GSK6853 inhibits proliferation and induces cell cycle arrest [5].

## Application Guide for Researchers

The diagram below illustrates the decision-making process for using these tools in your research.



Click to download full resolution via product page

## Key Considerations for Experimental Design

- **Dosage is Critical:** For cell-based assays, **do not exceed 1  $\mu$ M** for GSK6853 to minimize the chance of off-target effects [1]. The high concentrations (e.g., 25-100  $\mu$ M) used in some phenotypic studies [5] may produce effects unrelated to BRPF1 inhibition and require careful interpretation with appropriate controls.
- **Use as a Paired Set:** For robust conclusions, especially in novel cell lines or phenotypic assays, always include **GSK9311 as a negative control**. If the biological effect is specific to BRPF1 inhibition, it should be seen with GSK6853 but not with **GSK9311** [1] [2].
- **Mechanism of Action:** Research indicates that GSK6853 exerts its anti-proliferative effects by disrupting the **JAK2/STAT3 signaling pathway** and suppressing **CCNA2 (Cyclin A2)**, leading to cell cycle arrest in NSCLC cells [5].

#### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. GSK6853 A chemical probe for BRPF1 [thesgc.org]
2. GSK9311 | BRPF Bromodomain Inhibitor [medchemexpress.com]
3. | Epigenetic Reader Domain | TargetMol GSK 9311 [targetmol.com]
4. | Epigenetic Reader Domain | CAS 1923851-49-3 | Buy... GSK 9311 [invivochem.com]
5. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation ... [link.springer.com]

To cite this document: Smolecule. [GSK9311 vs GSK6853 potency comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b529519#gsk9311-vs-gsk6853-potency-comparison>]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com